2-ethoxy-N-propylbenzamide
Description
Properties
CAS No. |
346726-82-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-ethoxy-N-propylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-9-13-12(14)10-7-5-6-8-11(10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
IDQXJFNULLTQBJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=CC=C1OCC |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-ethoxy-N-propylbenzamide with structurally related benzamides, emphasizing substituent effects, applications, and key properties:
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methyl/Hydroxy Groups : The ethoxy group in this compound increases polarity compared to 3-methyl or hydroxy substituents, improving aqueous solubility. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where the hydroxy group enables metal coordination but reduces lipophilicity .
- Sulfamoyl vs.
- Alkyl Chain Length : N-(2-Ethylhexyl)benzamide, with a branched C8 chain, exhibits higher lipophilicity than N-propyl derivatives, impacting bioavailability and environmental mobility .
Preparation Methods
Synthesis of 2-Ethoxybenzoyl Chloride
The most common method involves converting 2-ethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). Thionyl chloride is preferred due to its gaseous byproducts, simplifying purification.
Procedure :
Amidation with Propylamine
The acid chloride is reacted with n-propylamine to form the target amide:
Reaction Conditions :
-
2-Ethoxybenzoyl chloride (1.0 eq) is added dropwise to n-propylamine (1.5 eq) in DCM at 0°C.
-
Triethylamine (1.2 eq) is used as a base to neutralize HCl.
Yield : 85–90% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 0°C to RT |
| Purity (HPLC) | ≥98% |
| Scale | Up to 500 g demonstrated |
Direct Coupling Using Carbodiimides
EDCI/HOBt-Mediated Amidation
This method avoids acid chloride handling by using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Procedure :
-
2-Ethoxybenzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.1 eq) are dissolved in DMF.
-
n-Propylamine (1.5 eq) is added, and the reaction is stirred at RT for 24 hours.
Yield : 75–80% after aqueous workup and recrystallization from ethanol.
Advantages :
Limitations :
One-Pot Tandem Alkylation-Amidation
Reductive Alkylation of 2-Ethoxybenzamide
A two-step, one-pot approach involves alkylating 2-ethoxybenzamide with propionaldehyde under reductive conditions.
Procedure :
-
2-Ethoxybenzamide (1.0 eq) and propionaldehyde (2.0 eq) are dissolved in methanol.
-
Sodium cyanoborohydride (1.5 eq) is added, and the pH is maintained at 5–6 using acetic acid.
Yield : 65–70% after flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 48 hours |
| Temperature | RT |
| Selectivity | >95% for N-propyl product |
Microwave-Assisted Synthesis
Accelerated Coupling with Propylamine
Microwave irradiation reduces reaction times significantly.
Procedure :
-
2-Ethoxybenzoic acid (1.0 eq), propylamine (1.5 eq), and HATU (1.1 eq) are dissolved in DMF.
Yield : 88–92% with >99% purity by LC-MS.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride Route | 85–90 | 98 | High | Moderate |
| EDCI/HOBt | 75–80 | 95 | Moderate | High |
| Reductive Alkylation | 65–70 | 90 | Low | Low |
| Microwave-Assisted | 88–92 | 99 | High | High |
Key Observations :
-
The acid chloride route remains the gold standard for scalability and yield.
-
Microwave-assisted synthesis offers the highest purity and speed but requires specialized equipment.
-
Reductive alkylation is less efficient but avoids acid chloride intermediates.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The ethoxy group at the ortho position can hinder amidation. Strategies include:
Q & A
Q. What are the optimal synthetic routes for 2-ethoxy-N-propylbenzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling 2-ethoxybenzoic acid with N-propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under reflux in anhydrous solvents like dichloromethane or DMF. Catalytic DMAP may enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials . Sonication-assisted one-pot reactions have been reported for analogous benzamides, reducing reaction time and improving yield by 15–20% . Key optimization parameters include:
- Temperature : 40–60°C for reflux conditions.
- Solvent polarity : Polar aprotic solvents (DMF) favor amide bond formation.
- Catalyst : 5 mol% DMAP for accelerated coupling.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Ethoxy protons appear as a triplet (~1.3 ppm, CH₃) and quartet (~3.5 ppm, CH₂). The propyl group shows signals at 0.9 ppm (CH₃), 1.5 ppm (CH₂), and 3.3 ppm (N–CH₂). Aromatic protons in the benzamide core resonate between 6.8–7.8 ppm .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm; ethoxy carbons at ~14–65 ppm.
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks corresponding to the molecular weight (e.g., 235 g/mol). Fragmentation patterns confirm the ethoxy and propyl substituents .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) achieves baseline separation of impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 98–102°C).
- TLC Monitoring : Rf = 0.5–0.6 (ethyl acetate/hexane 1:1) ensures reaction completion .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the molecular interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) calculations predict optimized geometries, electrostatic potentials, and HOMO-LUMO gaps (e.g., ~5.4 eV for analogous benzamides), indicating reactivity toward electrophiles .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes), with affinity scores (<-7 kcal/mol) suggesting strong interactions .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π–π stacking) in crystal structures, explaining packing efficiency .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Dose-Response Analysis : Validate EC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with triplicate replicates .
- Control Experiments : Compare results against structurally similar benzamides (e.g., 3-ethoxy analogs) to isolate substituent effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies arising from assay conditions (e.g., pH, solvent) .
Q. What are the safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential acute toxicity (Category 4 for oral/dermal exposure) .
- Waste Disposal : Incinerate in EPA-approved facilities; avoid aqueous release due to unknown biodegradability .
- Storage : Keep in amber vials at 4°C under inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. How can crystallographic data enhance structural analysis of this compound?
Methodological Answer:
Q. How to design bioactivity studies for this compound in medicinal chemistry?
Methodological Answer:
- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) based on structural similarity to known inhibitors .
- Assay Design : Use fluorescence polarization for binding affinity or SPR for kinetic studies (ka/kd rates) .
- In Vitro Models : Test cytotoxicity in HEK-293 or HepG2 cells at 10–100 µM doses; validate with caspase-3 activation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
